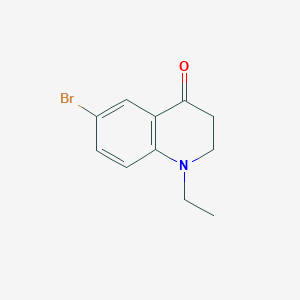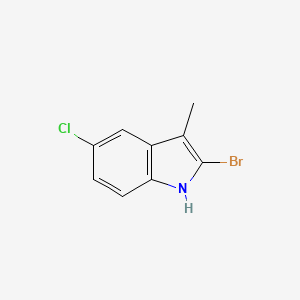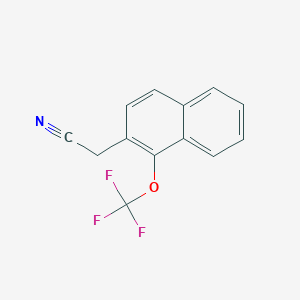
1-(Trifluoromethoxy)naphthalene-2-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethoxy)naphthalene-2-acetonitrile is an organic compound with the molecular formula C13H8F3NO and a molecular weight of 251.2 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Trifluoromethoxy)naphthalene-2-acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and trifluoromethoxy reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Trifluoromethoxy)naphthalene-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethoxy)naphthalene-2-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-2-acetonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The acetonitrile group can undergo nucleophilic addition reactions, further contributing to its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethoxy)naphthalene-2-acetonitrile can be compared with similar compounds such as:
1-(Trifluoromethoxy)benzene-2-acetonitrile: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(Trifluoromethoxy)naphthalene-2-carboxylic acid: Contains a carboxylic acid group instead of an acetonitrile group.
1-(Trifluoromethoxy)naphthalene-2-amine: Contains an amine group instead of an acetonitrile group.
These comparisons highlight the unique properties of this compound, particularly its combination of the trifluoromethoxy and acetonitrile groups, which contribute to its distinct chemical behavior and applications.
Eigenschaften
Molekularformel |
C13H8F3NO |
|---|---|
Molekulargewicht |
251.20 g/mol |
IUPAC-Name |
2-[1-(trifluoromethoxy)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)18-12-10(7-8-17)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 |
InChI-Schlüssel |
IMJQBPGKBGDLCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



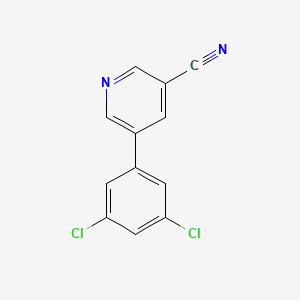
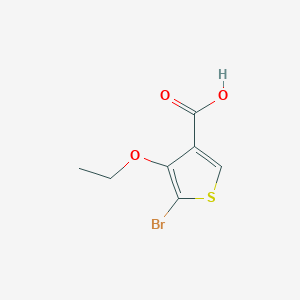
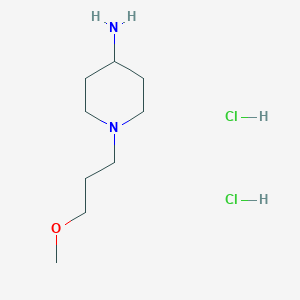
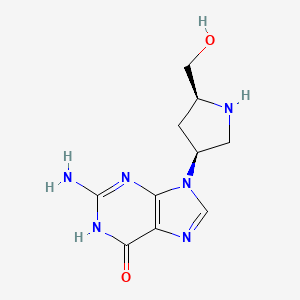
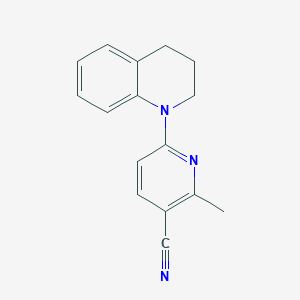
![[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11864582.png)

